7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
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Overview
Description
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a bromine atom at the 7-position and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution: 7-Amino-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride.
Reduction: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide.
Oxidation: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonic acid.
Scientific Research Applications
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involved in various diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of potential drugs.
Agrochemicals: It is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The triazole ring provides additional binding interactions through hydrogen bonding and π-π stacking, enhancing the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of covalent bonds with biological targets. This feature makes it particularly valuable in the design of irreversible enzyme inhibitors and receptor modulators .
Properties
Molecular Formula |
C6H3BrClN3O2S |
---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3BrClN3O2S/c7-4-1-2-11-5(3-4)9-6(10-11)14(8,12)13/h1-3H |
InChI Key |
RGQUELBJOKNWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)S(=O)(=O)Cl)C=C1Br |
Origin of Product |
United States |
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